N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine
Description
N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine is a synthetic amphiphilic compound combining a hydrophilic L-histidine moiety with a hydrophobic tetradecyloxy (C14 alkyl) chain. This structure suggests applications in drug delivery, biosensors, or biomaterial coatings.
Properties
CAS No. |
738592-24-0 |
|---|---|
Molecular Formula |
C23H43N3O4 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C23H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-30-18-21(27)17-25-22(23(28)29)15-20-16-24-19-26-20/h16,19,21-22,25,27H,2-15,17-18H2,1H3,(H,24,26)(H,28,29)/t21?,22-/m0/s1 |
InChI Key |
QXEYXXSTBDDUHM-KEKNWZKVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to use a combination of alkylation and amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazole ring could produce a saturated imidazoline derivative.
Scientific Research Applications
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of alkyloxy-propyl-amino acid derivatives. Key structural analogues include:
Key Differences :
- Hydrophobic Tail : The tetradecyloxy chain (C14) is hydrocarbon-based, offering moderate hydrophobicity and biodegradability, whereas fluorinated analogs (e.g., tetrafluoropropoxy or perfluoroalkyl chains) exhibit extreme hydrophobicity, chemical inertness, and environmental persistence .
- Polar Head : The L-histidine group enables metal coordination and pH sensitivity, unlike quaternary ammonium or iodide groups in fluorinated analogs, which prioritize ionic interactions and thermal stability .
Physicochemical Properties
Regulatory and Industrial Relevance
- Regulatory Status : Fluorinated analogs face strict regulations (e.g., EPA PFAS Action Plan) , while hydrocarbon-based compounds like the target may fall under general surfactant guidelines .
- Applications: Target Compound: Theoretical use in biocompatible nanocarriers or enzyme stabilization. Fluorinated Analogues: Industrial coatings, firefighting foams (phased out in many regions) .
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